molecular formula C23H23N3O2S B2469470 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide CAS No. 897462-80-5

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide

Cat. No.: B2469470
CAS No.: 897462-80-5
M. Wt: 405.52
InChI Key: LYEXZCCDJPBOJX-UHFFFAOYSA-N
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Description

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
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Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-3-28-20-11-9-18(10-12-20)21-14-26-19(15-29-23(26)25-21)13-22(27)24-16(2)17-7-5-4-6-8-17/h4-12,14-16H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEXZCCDJPBOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide is a member of the imidazo[2,1-b][1,3]thiazole class, recognized for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The structural composition of the compound includes an imidazo[2,1-b][1,3]thiazole core with an ethoxyphenyl group and a phenylethylacetamide moiety. The unique arrangement of these functional groups contributes to its biological activity.

Property Value
IUPAC Name This compound
Molecular Formula C21H27N3O2S
Molecular Weight 421.52 g/mol
CAS Number 897461-57-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Cytotoxicity Studies

Recent studies evaluated the cytotoxic effects of this compound on different cancer cell lines using the MTT assay. The results are summarized in the following table:

Cell Line IC50 (µM) Activity Level
HeLa29High
MCF-773Moderate

These findings indicate that the compound shows promising cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cell lines, with a stronger effect observed in HeLa cells.

Study 1: Synthesis and Evaluation

In a study published in PMC8562411, researchers synthesized various imidazo[2,1-b][1,3]thiazole derivatives and evaluated their cytotoxic activity against MCF-7 and HeLa cell lines. The study found that derivatives similar to this compound exhibited significant cytotoxic effects due to their lipophilic characteristics which enhance tissue permeability .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of imidazo[2,1-b][1,3]thiazole derivatives. The results demonstrated that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating their potential use as antibacterial agents .

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